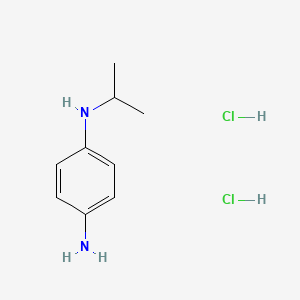
3-Bromo-5-methyl-4-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methyl-4-nitroanisole is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of anisole, characterized by the presence of bromine, methyl, and nitro functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4-nitroanisole typically involves a multi-step process starting from anisole. The general steps include:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methyl-4-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: Products vary depending on the nucleophile used (e.g., 3-amino-5-methyl-4-nitroanisole).
Reduction: 3-Bromo-5-methyl-4-aminoanisole.
Oxidation: 3-Bromo-5-carboxy-4-nitroanisole.
Applications De Recherche Scientifique
3-Bromo-5-methyl-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methyl-4-nitroanisole depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.
Hydrogen Bonding: The nitro group can form hydrogen bonds with biological molecules, affecting their structure and function.
Redox Reactions: The nitro group can undergo redox reactions, influencing the redox state of the target molecule.
Comparaison Avec Des Composés Similaires
3-Bromo-5-methyl-4-nitroanisole can be compared with other similar compounds such as:
4-Bromo-3-nitroanisole: Lacks the methyl group, resulting in different reactivity and applications.
3-Bromo-4-nitroanisole:
5-Bromo-2-nitroanisole: Different positioning of the bromine and nitro groups, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
1-bromo-5-methoxy-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(9)8(5)10(11)12/h3-4H,1-2H3 |
Clé InChI |
NLXPCFCBVHYNGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


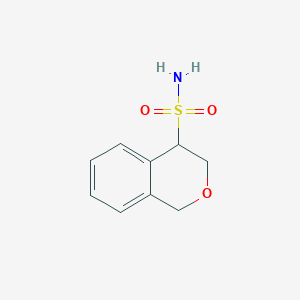

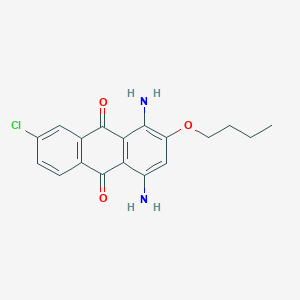
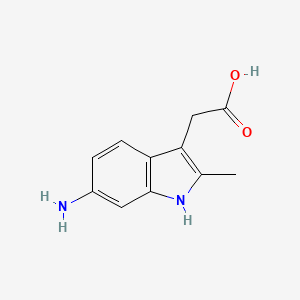
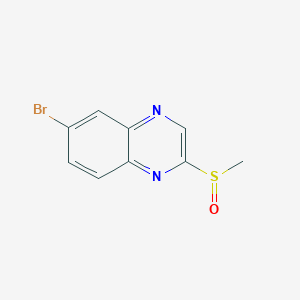
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
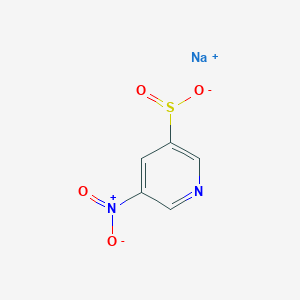
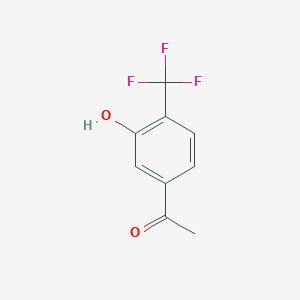
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)

